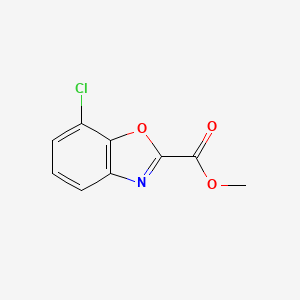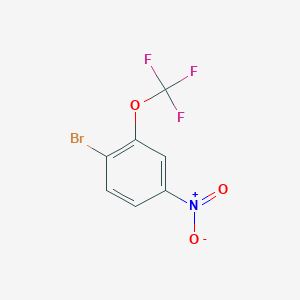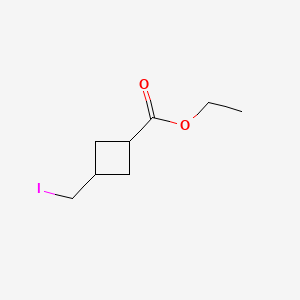
(R)-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is a chiral amine compound characterized by the presence of trifluoromethyl and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral amines and trifluoromethylation reagents under controlled conditions to achieve high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of chiral catalysts and advanced purification techniques to ensure the desired enantiomer is produced at scale. The choice of solvents, temperature, and reaction time are critical factors in optimizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are studied to understand its effects and potential therapeutic applications .
Medicine
In medicine, ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of ®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but lacks the trifluoromethyl group.
®-3,3,3-Trifluoro-1-(4-bromophenyl)-2-propylamine: Similar structure but with a bromophenyl group instead of chlorophenyl.
®-3,3,3-Trifluoro-1-(4-methylphenyl)-2-propylamine: Similar structure but with a methylphenyl group instead of chlorophenyl .
Uniqueness
®-3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the combination of trifluoromethyl and chlorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Eigenschaften
Molekularformel |
C9H9ClF3N |
|---|---|
Molekulargewicht |
223.62 g/mol |
IUPAC-Name |
(2R)-3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1 |
InChI-Schlüssel |
OBMZKLDWSOWUMC-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](C(F)(F)F)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


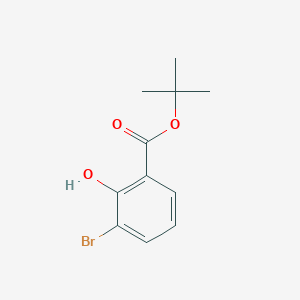
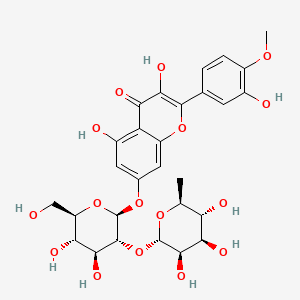

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
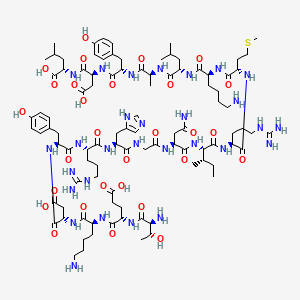
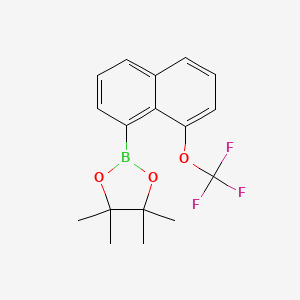
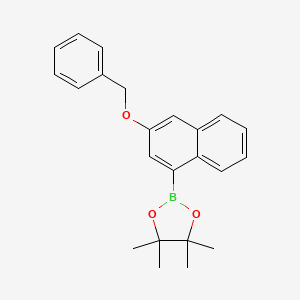

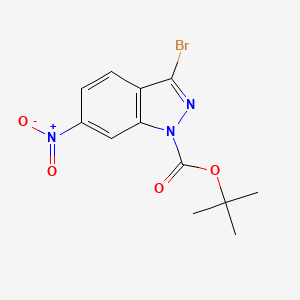
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

